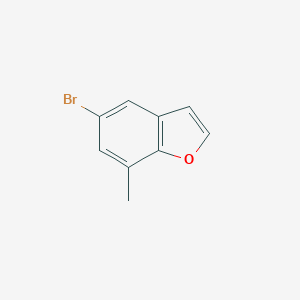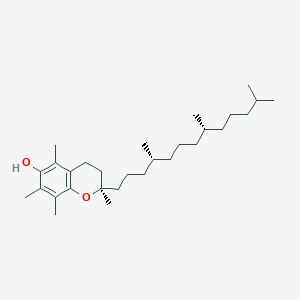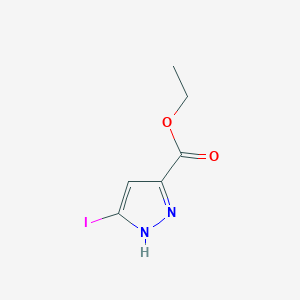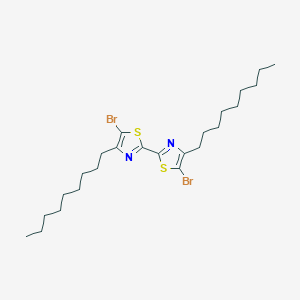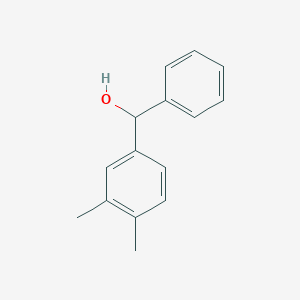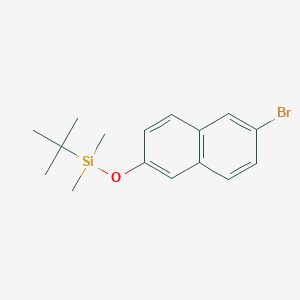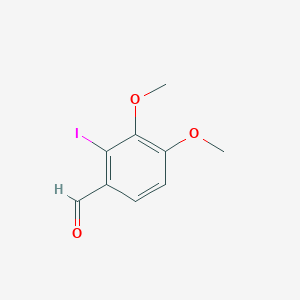
2-Furanacetaldehyde
Übersicht
Beschreibung
2-Furanacetaldehyde, also known as furfuraldehyde, is an organic compound with the molecular formula C6H6O2. It is a colorless to yellow liquid with a characteristic almond-like odor. This compound is a derivative of furan, a heterocyclic aromatic organic compound consisting of a five-membered ring with four carbon atoms and one oxygen atom. This compound is commonly found in various natural products and is used in the synthesis of a wide range of chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Furanacetaldehyde can be synthesized through several methods. One common method involves the oxidation of furfural using oxidizing agents such as potassium permanganate or hydrogen peroxide. Another method involves the hydrolysis of furfuryl alcohol under acidic conditions.
Industrial Production Methods: Industrially, this compound is produced by the catalytic oxidation of furfural. This process typically involves the use of metal catalysts such as vanadium pentoxide or molybdenum trioxide at elevated temperatures. The reaction is carried out in the presence of oxygen or air, and the resulting product is purified through distillation.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Furanacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-furoic acid using oxidizing agents like potassium permanganate or nitric acid.
Reduction: It can be reduced to furfuryl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: 2-Furoic acid.
Reduction: Furfuryl alcohol.
Substitution: Various substituted furans depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Furanacetaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for studying the reactivity of aldehydes.
Industry: It is used in the production of resins, plastics, and other polymeric materials.
Wirkmechanismus
The mechanism of action of 2-Furanacetaldehyde involves its reactivity as an aldehyde. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound can also undergo redox reactions, influencing cellular redox balance and potentially affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Furfural: Similar to 2-Furanacetaldehyde but lacks the aldehyde group.
Furfuryl alcohol: The reduced form of this compound.
2-Furoic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Eigenschaften
IUPAC Name |
2-(furan-2-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-4-3-6-2-1-5-8-6/h1-2,4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKQTTQZURKWDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449473 | |
| Record name | 2-Furanacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15022-16-9 | |
| Record name | 2-Furanacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15022-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furanacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions identifying cis- and trans-7-hydroxy-3,7-dimethyl-3,6-oxyoctanal, also known as cis- and trans-tetrahydro-5-(1-hydroxy-1-methylethyl)-2-methyl-2-furanacetaldehyde. Can you elaborate on the significance of identifying these 2-furanacetaldehyde derivatives in Cymbopogon leaf oils?
A1: Identifying these specific this compound derivatives in Cymbopogon flexuosus and Cymbopogon tortilis leaf oils contributes to our understanding of their chemical composition. This information is valuable for several reasons:
Q2: The study utilized 13C Nuclear Magnetic Resonance (NMR) to identify the this compound derivatives. What information does this technique provide about these compounds?
A2: 13C NMR is a powerful analytical tool that provides a "fingerprint" of the carbon skeleton in organic molecules. By comparing the obtained 13C NMR spectra of the Cymbopogon oil components with literature data, researchers could confidently identify the presence of the cis- and trans-tetrahydro-5-(1-hydroxy-1-methylethyl)-2-methyl-2-furanacetaldehyde isomers []. This technique helps determine:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


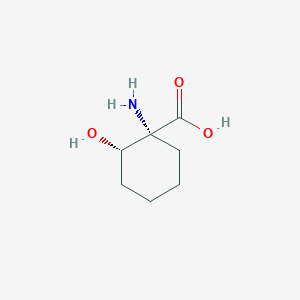
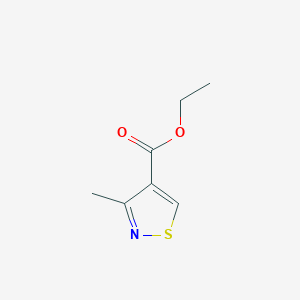

![(+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B171823.png)
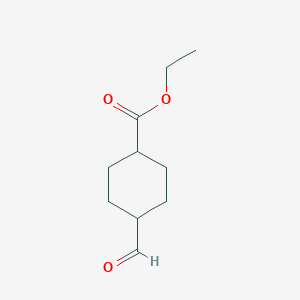
![Ethyl 2-[4-(dimethylamino)phenyl]acetate](/img/structure/B171832.png)
